An In-Depth Technical Guide to 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine: A Key Intermediate in Silodosin Synthesis
An In-Depth Technical Guide to 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine: A Key Intermediate in Silodosin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Silodosin.[1][2] Silodosin is a highly selective α1A-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine, offering valuable insights for professionals in the fields of medicinal chemistry and pharmaceutical development.
Physicochemical Properties
This section details the key physicochemical properties of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine, summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 751476-91-2 | [4] |
| Molecular Formula | C10H12F3NO2 | [4] |
| Molecular Weight | 235.20 g/mol | [4] |
| Appearance | Off-white solid | [2] |
| Melting Point | 58-60 °C | [2] |
| Boiling Point | 264 °C | [5] |
| Flash Point | 114 °C | [5] |
| Density | 1.234 g/cm³ | [5] |
| pKa (Predicted) | 8.50 ± 0.10 | [5] |
| IUPAC Name | 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine |
Synthesis and Mechanistic Insights
The synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is a critical process in the manufacturing of Silodosin. A common and effective synthetic route involves a three-step process starting from 2-(2,2,2-trifluoroethoxy)phenol.[2]
Experimental Protocol: A Three-Step Synthesis
Step 1: Synthesis of 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide
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In a reaction vessel, combine 36g of 2-(2,2,2-trifluoroethoxy)phenol, 40g of 1,2-dibromoethane, and 30g of 20% sodium hydroxide solution.[2]
-
Stir the mixture and heat to reflux for 8 hours.[2]
-
After cooling to room temperature, separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
This yields approximately 48g (85.6% yield) of 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide as a light yellow oily substance.[2]
Step 2: Synthesis of N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]phthalimide
-
To a reaction vessel, add 29g of the previously synthesized 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide, 14.5g of phthalimide, and 400ml of DMA.
-
Stir the reaction mixture for 1 hour at 50°C.[6]
-
Add 9g of potassium hydroxide and reflux the mixture for 1 hour.[6]
-
After cooling to room temperature, add 600ml of water.
-
Collect the resulting white solid by suction filtration, wash with water, and dry.
-
This procedure yields approximately 30g (84.7% yield) of N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]phthalimide, with a melting point of 120-122°C.[6] The mass spectrometry shows a molecular ion peak (M+) at m/z 365.[6]
Step 3: Synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
-
In a reaction vessel, combine 21g of N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]phthalimide and 300ml of absolute ethanol.
-
Add 3.0ml of 85% hydrazine hydrate.[2]
-
Heat the mixture to reflux and stir for 1.5 hours.[2]
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the residue with 50ml of chloroform twice.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate.
-
This process yields approximately 12.5g (92.4% yield) of the final product as an off-white solid.[2]
Safety and Handling
For 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate, a closely related compound, it is advised to handle it in a well-ventilated area, wear suitable protective clothing, and avoid contact with skin and eyes. [7]It is also recommended to prevent dust formation and use non-sparking tools to avoid fire hazards from electrostatic discharge. [7] For 2-(2-Methoxyphenoxy)ethylamine, another related compound, the safety data sheet indicates that it can cause severe skin burns and eye damage. [8]Therefore, it is crucial to wear protective gloves, clothing, and eye/face protection when handling this chemical. [8]In case of inhalation, the person should be moved to fresh air. If it comes into contact with skin, the affected area should be rinsed with water, and contaminated clothing should be removed. [8]In case of eye contact, rinse cautiously with water for several minutes. [8]If swallowed, rinse the mouth but do not induce vomiting. [8] Given the amine functional group and the presence of a fluorinated moiety, it is prudent to handle 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine with similar precautions. Always consult the specific Safety Data Sheet (SDS) for the compound before use. The compound should be stored in a dry, well-ventilated place, sealed in its container. [4]
Alternative Applications
Currently, the primary and well-documented application of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is as a key intermediate in the synthesis of Silodosin. While the structural motifs present in this molecule, such as the trifluoroethoxy group and the phenoxy-ethylamine core, are of interest in medicinal chemistry for the development of other potential therapeutic agents, there is limited information in the public domain regarding its use in other applications. The trifluoroethylamine moiety, for instance, is used as a building block for various pharmaceutical and agricultural chemicals. [9]
Conclusion
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is a molecule of significant interest in the pharmaceutical industry due to its indispensable role in the synthesis of Silodosin. Its chemical properties, particularly the presence of the trifluoroethoxy group, are crucial for the high α1A-adrenoceptor selectivity of the final drug product. The synthetic route presented in this guide is well-established and provides high yields. A thorough understanding of its synthesis, characterization, and safe handling is paramount for researchers and drug development professionals working in this area.
References
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- Wos, J. A., et al. (2018). Synthesis and Pharmacological Evaluation of Novel Silodosin-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile. Molecules, 23(9), 2193. [Link]
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- MDPI. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. [Link]
- Expert Opinion on Drug Metabolism & Toxicology. (2022). Evolving Role of Silodosin for the Treatment of Urological Disorders – A Narrative Review. [Link]
- NIST WebBook. (n.d.). Ethylamine, 2,2,2-trifluoro-,hydrochloride. [Link]
- SpectraBase. (n.d.). 1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine, N-acetyl- - Optional[Vapor Phase IR] - Spectrum. [Link]
- PubChemLite. (n.d.). 2-(2,2,2-trifluoroethoxy)ethanamine (C4H8F3NO). [Link]
- PubChem. (n.d.). 2-(2-(2-Propynyloxy)ethoxy)ethylamine. National Center for Biotechnology Information. [Link]
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